N-(piperidin-4-yl)pyridin-2-amine
Overview
Description
“N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 g/mol . The compound is also known by other names such as “55692-31-4”, “N-piperidin-4-ylpyridin-2-amine”, and "PIPERIDIN-4-YL-PYRIDIN-2-YL-AMINE" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in recent research . For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring attached to a pyridine ring via a nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
.
Physical and Chemical Properties Analysis
“this compound” has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 177.126597491 g/mol . The topological polar surface area is 37 Ų .
Scientific Research Applications
Basicity and Reactivity
- The basicity of heterocyclic amines, including compounds related to N-(piperidin-4-yl)pyridin-2-amine, is influenced by the lone pair on nitrogen. Piperidine, a related compound, has a basicity constant similar to strong aliphatic amines. In contrast, pyridine, which has a related structure, shows a lower basicity, more akin to aromatic amines. This difference in basicity affects the reactivity of these compounds in various chemical reactions, such as electrophilic and nucleophilic substitutions (Ginsburg, 1967).
Photocatalytic Degradation
- In studies of photocatalytic oxidation, compounds like piperidine and pyridine have been analyzed for their degradation under UV light. This research is crucial in understanding the environmental fate and treatment of nitrogen-containing pollutants (Low, McEvoy, & Matthews, 1991).
Synthesis of Chiral Derivatives
- N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, including chiral this compound, have been synthesized as potential stereoselective catalysts. These compounds have shown promise in the synthesis of L-proline and bi-naphthol derivatives, indicating their application in stereoselective catalysis (Tian et al., 2012).
N-Oxidation Studies
- The N-oxidation of piperidine, a process relevant to pharmacologically active biogenic amines, has been studied in vitro. Understanding the metabolism of such compounds is critical for their application in drug development and pharmacology (Wang, Gorrod, & Beckett, 2016).
Aromatization and Functionalization
- The aromatization of cyclic amines, such as piperidine, to form pyridine derivatives is an area of interest in organic chemistry. Insights into this process can aid in the development of novel methods for amine C-H functionalization (Ma, Paul, Breugst, & Seidel, 2016).
Formation of Privileged Substructures
- 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a privileged substructure in many receptor antagonists, has been synthesized. Such substructures are important in the development of pharmaceuticals (Leahy et al., 2012).
DNA Strand Breakage Mechanism
- Piperidine's role in DNA strand breakage, particularly at sites of N7-alkylguanines, has been elucidated. This understanding is crucial for DNA sequencing and studying DNA damage mechanisms (Mattes, Hartley, & Kohn, 1986).
Synthesis of Substituted Piperidines
- Piperidines, synthesized from serine and terminal acetylenes, are important intermediates for creating a wide range of amines. This synthesis method is vital in the development of pharmaceuticals and complex organic molecules (Acharya & Clive, 2010).
Interaction in Maillard Reactions
- The reactivity of piperidine in Maillard reactions, particularly with formaldehyde and glucose, has been investigated. Understanding these reactions is important for food chemistry and the formation of reaction products in cooked foods (Nikolov & Yaylayan, 2010).
Optical Properties of Heterocyclic Systems
- Studies on the optical properties of heterocyclic systems with amino groups, including piperidine, have revealed insights into the impact of amine donors on thermal, redox, and emission properties. This is significant for the development of optoelectronic materials (Palion-Gazda et al., 2019).
Tautomerism and Divalent Character
- The existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, related to this compound, has been analyzed, providing valuable information for designing therapeutically important compounds (Bhatia, Malkhede, & Bharatam, 2013).
Hydrodenitrogenation Kinetics
- Research on the hydrodenitrogenation kinetics of pyridine over catalysts provides insights into the chemical transformation processes, which are important in petrochemical and environmental applications (Raghuveer, Thybaut, & Marin, 2016).
Mechanism of Action
Target of Action
N-(piperidin-4-yl)pyridin-2-amine is a compound used in proteomics research Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Piperidine derivatives are known to have various pharmacological applications
Properties
IUPAC Name |
N-piperidin-4-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSLCPHONZWKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619984 | |
Record name | N-(Piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55692-31-4 | |
Record name | N-(Piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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